Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-
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Overview
Description
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-): is a complex organic compound with a unique structure that includes a diazepine ring, multiple hydroxyl groups, and phenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-) typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the diazepine ring, the introduction of hydroxyl groups, and the attachment of phenylmethyl groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N-phenylbenzamide: A related compound with a similar structure but lacking the diazepine ring.
Diazepine derivatives: Compounds with a similar diazepine ring structure but different substituents.
Uniqueness
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-phenyl-) is unique due to its combination of a diazepine ring, multiple hydroxyl groups, and phenylmethyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
183860-48-2 |
---|---|
Molecular Formula |
C47H44N4O5 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(phenylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C47H44N4O5/c52-43-41(29-33-15-5-1-6-16-33)50(31-35-19-13-21-37(27-35)45(54)48-39-23-9-3-10-24-39)47(56)51(42(44(43)53)30-34-17-7-2-8-18-34)32-36-20-14-22-38(28-36)46(55)49-40-25-11-4-12-26-40/h1-28,41-44,52-53H,29-32H2,(H,48,54)(H,49,55)/t41-,42-,43+,44+/m1/s1 |
InChI Key |
DEIXMKHNHSPTMM-QHQGJXSCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)NC6=CC=CC=C6)CC7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)NC6=CC=CC=C6)CC7=CC=CC=C7)O)O |
Origin of Product |
United States |
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